(R)-2-Amino-6-guanidinohexanoic acid hydrochloride
Description
Historical Context and Discovery
Homoarginine was first isolated from plant sources in the early 20th century. E.A. Bell isolated the compound from seeds of Lathyrus cicera (red pea) in 1962, confirming its natural occurrence. Subsequent studies identified its structural similarity to arginine, with the guanidino group positioned at the sixth carbon instead of the fifth, as in arginine. The compound’s nomenclature reflects its homologous relationship to lysine, from which it is derived enzymatically.
Historically, homoarginine was classified as a non-proteinogenic amino acid due to its absence in standard protein sequences. Its biochemical significance emerged later, particularly in the context of cardiovascular research, where low plasma levels were linked to increased mortality risk.
Nomenclature and Classification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₆N₄O₂·HCl | |
| Molecular Weight | 188.23 g/mol | |
| CAS Registry Number | 156-86-5 |
Homoarginine is classified as a cationic amino acid due to its protonated guanidino group at physiological pH. Structurally, it is a homolog of arginine, differing by a single carbon in its side chain (Fig. 1). This structural modification alters its interaction with enzymes such as nitric oxide synthase (NOS) and arginase.
Natural Occurrence and Distribution
Homoarginine exists in both endogenous and exogenous forms:
1.3.1 Plant Sources
- Legumes : Seeds of Lathyrus sativus (grass pea) and Lathyrus cicera (red pea) contain high concentrations of homoarginine, where it serves as a growth inhibitor for pathogens like Staphylococcus aureus.
- Other Plants : Trace amounts are found in Euglena gracilis and Apis cerana, though dietary contributions to human plasma levels are minimal.
1.3.2 Endogenous Synthesis in Humans
Homoarginine is synthesized via two primary pathways:
- Arginine:Glycine Amidinotransferase (AGAT) : Transfers the amidino group from arginine to lysine, producing homoarginine and ornithine.
- Urea Cycle Intermediates : Lysine substitutes for ornithine in the transcarbamoylation reaction catalyzed by ornithine transcarbamylase (OTC).
Endogenous homoarginine is detectable in blood, cerebrospinal fluid, urine, and tissues such as the kidneys, liver, and pancreas. Plasma concentrations in healthy adults range from 1.38–3.32 µmol/L, with age-dependent declines linked to cardiovascular risk.
Significance in Biochemical Research
1.4.1 Role in Nitric Oxide (NO) Metabolism
Homoarginine acts as a substrate for endothelial nitric oxide synthase (eNOS), enhancing NO production and improving endothelial function. Its inhibitory effects on arginase—a competing enzyme for arginine—further elevate NO availability, countering vascular dysfunction.
1.4.2 Cardiovascular Biomarker
- Mortality Risk : Low plasma homoarginine (<1.77 µmol/L in women, <2.01 µmol/L in men) correlates with increased cardiovascular mortality, particularly in stroke and heart failure patients.
- Alkaline Phosphatase Inhibition : Homoarginine inhibits tissue-nonspecific alkaline phosphatase (TNAP), reducing vascular calcification and inflammation.
1.4.3 Metabolic Pathways
These pathways highlight homoarginine’s dual role as a metabolite and a regulatory molecule.
Properties
IUPAC Name |
(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678752 | |
| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217456-98-8 | |
| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis Strategy from Chiral Lysine Derivatives
The synthesis of (R)-2-amino-6-guanidinohexanoic acid hydrochloride typically begins with enantiomerically pure D-lysine hydrochloride, leveraging its six-carbon backbone and terminal amino group for guanidinylation. The process involves three critical stages:
-
Coordination Complex Formation : D-lysine reacts with CuCl₂·2H₂O in aqueous solution to form a copper-amino acid complex, enhancing nucleophilicity at the ε-amino group.
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Guanidinylation : Treatment with O-methylisourea sulfate introduces the guanidine moiety via nucleophilic substitution, requiring precise pH control (10.00–10.65) using ammonia water to deprotonate the ε-amino group while minimizing racemization.
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Demetallation and Purification : The copper complex is decomposed with (NH₄)₂S, followed by recrystallization from methanol/ethanol mixtures to isolate the enantiomerically pure product.
Table 1: Key Reaction Parameters for Guanidinylation
Industrial-Scale Production Innovations
Substitution of Traditional Reagents
The patent CN102675156B introduces two critical improvements over historical methods:
Purification Advancements
Traditional ion-exchange chromatography is replaced with a tandem solvent system:
-
Methanol Dissolution : Removes copper sulfide byproducts.
-
Ethanol Antisolvent Precipitation : Induces crystallization of the hydrochloride salt with >99% enantiomeric excess (ee).
Chirality Control and Analytical Validation
Racemization Mitigation Strategies
Analytical Confirmation
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HPLC-MS : A C18 column with 0.1% TFA/acetonitrile gradient resolves the (R)-enantiomer (t_R = 8.2 min) from its (S)-counterpart (t_R = 9.7 min).
-
Specific Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O) confirms configuration.
Comparative Analysis of Guanidinylation Agents
While O-methylisourea sulfate dominates industrial use, alternative reagents exhibit distinct tradeoffs:
Table 2: Guanidinylation Agent Performance
| Reagent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| O-Methylisourea sulfate | 89 | 99.5 | Sulfate ions |
| 1H-Pyrazole-1-carboxamidine | 92 | 98.7 | Pyrazole derivatives |
| S-Methylisothiourea | 78 | 97.2 | Thiol odors |
The sulfate byproducts from O-methylisourea sulfate necessitate additional washing steps but remain preferred for cost-effectiveness in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.
Reduction: Reduction reactions can convert the guanidino group to other functional groups.
Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.
Scientific Research Applications
®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-6-guanidinohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group plays a crucial role in these interactions, often forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)-2-Amino-6-guanidinohexanoic Acid Hydrochloride
The S-isomer (L-homoarginine hydrochloride, CAS 1483-01-8 ) is the enantiomer of the R-form. Key differences include:
The S-isomer is more extensively studied, with roles in metabolic pathways and proteomics due to its compatibility with L-amino acid-specific enzymes . The R-isomer’s applications are less documented but may involve chiral synthesis or receptor-binding studies .
Comparison with L-Arginine Hydrochloride
L-Arginine hydrochloride (CAS 15595-35-4) shares a guanidino group but has a shorter carbon chain (pentanoic vs. hexanoic acid):
The extended chain in the R-isomer may alter binding affinity in enzymatic systems compared to arginine .
Comparison with Guanidine Hydrochloride
Guanidine hydrochloride (CAS 50-01-1) is a simpler compound lacking the amino acid backbone:
The R-isomer’s amino acid structure makes it suitable for targeted biochemical studies, unlike guanidine HCl’s broad denaturation uses .
Enzymatic Inhibition
The S-isomer inhibits alkaline phosphatase isoenzymes by mimicking arginine’s structure, whereas the R-isomer’s efficacy remains unverified .
Isotopic Labeling
The S-isomer is available in ¹³C/¹⁵N-labeled forms for metabolic tracing, while the R-isomer lacks isotopic variants .
Proteomics
Data Tables
Table 1: Structural and Commercial Comparison of Guanidino-Containing Compounds
Biological Activity
(R)-2-Amino-6-guanidinohexanoic acid hydrochloride, commonly known as homoarginine , is a derivative of the amino acid arginine. Its biological activity has been the subject of various studies, particularly concerning its role in metabolic processes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₁₆N₄O₂·HCl
- Molecular Weight : 224.7 g/mol
- Melting Point : 213–215 °C
- Appearance : White granular powder
Homoarginine is believed to exert its biological effects primarily through its influence on nitric oxide (NO) production and its role as a substrate for nitric oxide synthases (NOS). The compound's guanidine group enhances its interaction with various enzymes, particularly those involved in metabolic pathways related to cardiovascular health.
Key Mechanisms:
- Nitric Oxide Production : Homoarginine serves as a substrate for NOS, leading to increased NO synthesis, which plays a crucial role in vascular function and blood flow regulation.
- Modulation of Enzyme Activity : It can influence the activity of several enzymes, including those involved in the urea cycle and amino acid metabolism.
Cardiovascular Effects
Research indicates that homoarginine may have beneficial effects on cardiovascular health. Studies have shown that elevated levels of homoarginine are associated with improved endothelial function and reduced risk of cardiovascular diseases.
- Endothelial Function : Homoarginine enhances endothelial nitric oxide availability, contributing to vasodilation and improved blood flow.
- Cardiovascular Risk : Epidemiological studies suggest that higher plasma levels of homoarginine correlate with lower incidences of cardiovascular events, such as myocardial infarction and stroke.
Neuroprotective Role
Recent findings suggest that homoarginine may also have neuroprotective properties. It has been implicated in:
- Reducing oxidative stress in neuronal tissues.
- Enhancing cognitive functions by modulating neurotransmitter systems.
Case Studies and Clinical Trials
- Cardiovascular Health : A study involving patients with coronary artery disease demonstrated that supplementation with homoarginine resulted in significant improvements in endothelial function compared to placebo groups .
- Neuroprotection : In animal models, homoarginine administration was linked to decreased neuronal apoptosis following ischemic events, suggesting potential therapeutic applications in stroke management .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cardiovascular Health | Improved endothelial function | |
| Neuroprotection | Reduced oxidative stress | |
| Metabolic Regulation | Modulation of nitric oxide synthesis |
Table 2: Comparison with Related Compounds
| Compound | Mechanism of Action | Biological Effects |
|---|---|---|
| L-Arginine | Precursor for nitric oxide | Enhances blood flow |
| Homoarginine (R) | Substrate for nitric oxide synthase | Cardiovascular protection |
| (S)-2-Amino-6-guanidinohexanoic acid hydrochloride | Similar structure but different activity profile | Limited cardiovascular effects |
Q & A
Q. What are the key considerations for optimizing the synthesis of (R)-2-amino-6-guanidinohexanoic acid hydrochloride in chiral purity?
- Methodological Answer : Chiral purity is critical due to the compound's stereospecific bioactivity. Use Boc-protected intermediates during guanidinylation to minimize racemization, followed by acid hydrolysis for deprotection. Chiral chromatography (e.g., using a Chiralpak® IA column with hexane/isopropanol gradients) confirms enantiomeric excess (>98%). Monitor reaction pH (6.5–7.5) to prevent epimerization during guanidine-group introduction .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Employ a combination of:
- HPLC-MS : Reversed-phase C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradients for purity assessment (>95%) and molecular ion confirmation ([M+H]⁺ at m/z 225.1) .
- NMR : ¹H and ¹³C spectra in D₂O/DCl (pH 2.5) to resolve α-carbon proton shifts (δ 3.8–4.2 ppm) and guanidine-group signals (δ 7.1–7.3 ppm) .
- X-ray crystallography : For absolute configuration confirmation, grow crystals in ethanol/HCl (1:1) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound in nitric oxide synthase (NOS) inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize:
- Substrate concentration : Use 10–50 µM L-arginine to avoid competitive inhibition artifacts.
- Enzyme isoform specificity : Test against nNOS, eNOS, and iNOS separately (e.g., recombinant human isoforms).
- Redox state : Include 1 mM DTT to stabilize thiol groups in NOS .
- Data normalization : Use a reference inhibitor (e.g., L-NAME) in parallel to calibrate IC₅₀ values .
Q. What experimental protocols mitigate degradation of this compound in long-term stability studies?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Use:
Q. How does this compound compare to L-homoarginine hydrochloride in arginase inhibition assays?
- Methodological Answer : Design comparative studies with:
- Enzyme kinetics : Measure Kₘ and Vₘₐₓ using urea quantification (diacetyl monoxime method).
- Structural modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding poses in arginase’s manganese cluster.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to assess ΔG and ΔH differences. The (R)-enantiomer shows 3-fold higher affinity (Kᵢ = 12 µM vs. 36 µM for L-homoarginine) due to optimal guanidine positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
